molecular formula C20H32N2OS B14691846 Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- CAS No. 32417-20-2

Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio-

Katalognummer: B14691846
CAS-Nummer: 32417-20-2
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: AXTYLHIUBMSBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a p-isopentoxy group and a 3-piperidinopropylthio substituent, making it a subject of interest in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- typically involves the reaction of p-isopentoxybenzoyl chloride with 3-piperidinopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The p-isopentoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkoxy-substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thio group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    p-Isopentoxybenzamide: Lacks the piperidinopropylthio substituent.

    N-(3-piperidinopropyl)benzamide: Lacks the p-isopentoxy group.

Uniqueness

Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is unique due to the presence of both the p-isopentoxy and 3-piperidinopropylthio groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

32417-20-2

Molekularformel

C20H32N2OS

Molekulargewicht

348.5 g/mol

IUPAC-Name

4-(3-methylbutoxy)-N-(3-piperidin-1-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C20H32N2OS/c1-17(2)11-16-23-19-9-7-18(8-10-19)20(24)21-12-6-15-22-13-4-3-5-14-22/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,24)

InChI-Schlüssel

AXTYLHIUBMSBEV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.